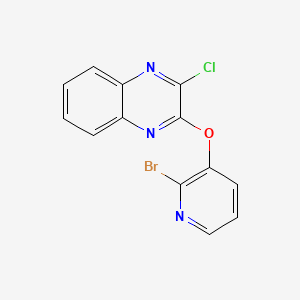
2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline
描述
2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a useful research compound. Its molecular formula is C13H7BrClN3O and its molecular weight is 336.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a novel derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from o-phenylenediamine and incorporating various halogenated pyridine derivatives. The process generally includes:
- Formation of Quinoxaline Core : The initial reaction between o-phenylenediamine and appropriate carbonyl compounds leads to the formation of the quinoxaline structure.
- Bromination and Chlorination : Subsequent bromination at the pyridine ring and chlorination at the quinoxaline position introduce the desired halogen substituents.
- Ether Formation : The introduction of the pyridine moiety is achieved via ether formation, enhancing the compound's solubility and biological activity.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that quinoxaline compounds can inhibit various bacterial strains, including multidrug-resistant organisms.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Recent research has indicated that quinoxaline derivatives exhibit anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the proliferation of cancer cells, with some derivatives achieving IC50 values in low micromolar ranges against specific cancer cell lines (e.g., HCT-116 and MCF-7) .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
Quinoxaline derivatives also exhibit anti-inflammatory properties:
- Cytokine Production : Some studies have reported that these compounds can suppress lipopolysaccharide (LPS)-induced proinflammatory cytokine production, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies highlight that:
- Substituent Effects : The presence of halogen atoms on the pyridine ring enhances antimicrobial potency and selectivity against bacterial strains.
- Hydrophilicity : Increased hydrophilicity due to specific functional groups correlates with improved antibacterial activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of quinoxaline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the tested compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinoxaline derivatives. The study found that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 1.9 µg/mL.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 1.9 |
| Doxorubicin (control) | MCF-7 | 3.23 |
属性
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-11-10(6-3-7-16-11)19-13-12(15)17-8-4-1-2-5-9(8)18-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXXFJYJCJRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)OC3=C(N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671818 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-71-0 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















